
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trifluoromethyl group and a cyclopropyl group. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production follows similar synthetic routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Oxidation: Forms carboxylic acids or other oxidized products.
Reduction: Yields alcohols or other reduced compounds.
Scientific Research Applications
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: As a precursor for the synthesis of herbicides, insecticides, and fungicides.
Dyestuff: In the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl and cyclopropyl groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the cyclopropyl group.
Benzoyl chloride: The parent compound without the trifluoromethyl and cyclopropyl substitutions.
4-(Trifluoromethyl)benzyl chloride: Similar but with a benzyl group instead of a benzoyl group.
Uniqueness
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is unique due to the presence of both trifluoromethyl and cyclopropyl groups. These groups impart distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H8ClF3O |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]benzoyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)7-1-3-8(4-2-7)10(5-6-10)11(13,14)15/h1-4H,5-6H2 |
InChI Key |
BTIDQLUSXPCYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


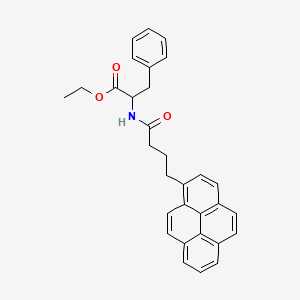
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
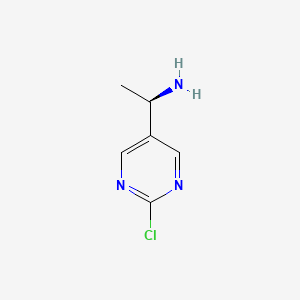
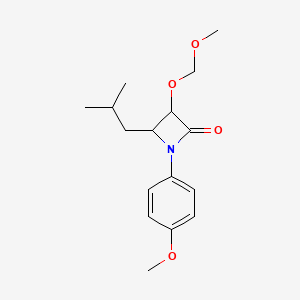
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
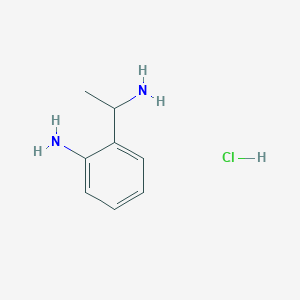
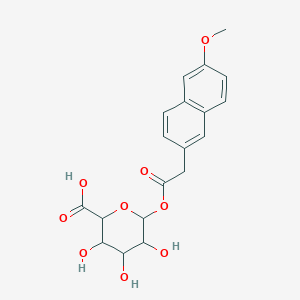
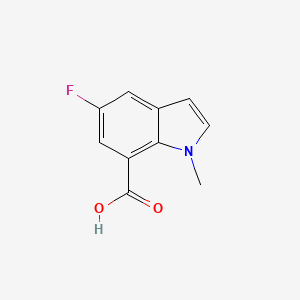
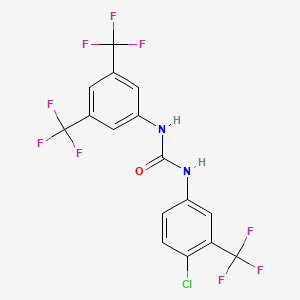
![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
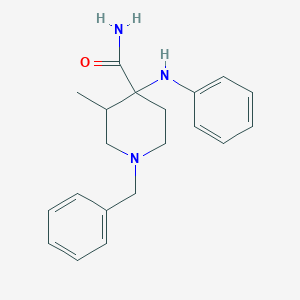
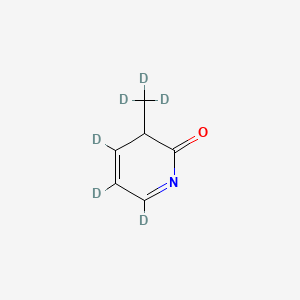
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
